molecular formula C6H11N5OS B12875456 5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide CAS No. 863312-78-1

5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide

Cat. No.: B12875456
CAS No.: 863312-78-1
M. Wt: 201.25 g/mol
InChI Key: YSMUCORFDJCJMM-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide is a chemical compound with the molecular formula C6H10N4OS It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide typically involves the reaction of 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazides.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-3-phenylpyrazole
  • 5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbonitrile

Uniqueness

5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

863312-78-1

Molecular Formula

C6H11N5OS

Molecular Weight

201.25 g/mol

IUPAC Name

5-amino-1-methyl-3-methylsulfanylpyrazole-4-carbohydrazide

InChI

InChI=1S/C6H11N5OS/c1-11-4(7)3(5(12)9-8)6(10-11)13-2/h7-8H2,1-2H3,(H,9,12)

InChI Key

YSMUCORFDJCJMM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)SC)C(=O)NN)N

Origin of Product

United States

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